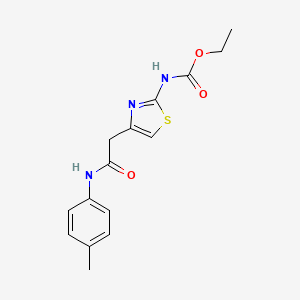

Ethyl (4-(2-oxo-2-(p-tolylamino)ethyl)thiazol-2-yl)carbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, coumarin-pyrazoles have been synthesized via the reaction of substituted 4-formylcoumarin, ethyl acetoacetate, hydrazine hydrate, and malononitrile or ethylcyanoacetate in the presence of catalytic amounts of NaOH .科学的研究の応用

Medicinal Chemistry

Thiazole derivatives, including Ethyl (4-(2-oxo-2-(p-tolylamino)ethyl)thiazol-2-yl)carbamate, are known for their medicinal properties. They have been studied for their potential as antimicrobial , antifungal , antiviral , and antineoplastic agents . The compound’s ability to interact with biological targets makes it a candidate for drug design and development, particularly in the synthesis of compounds with potential anticancer properties.

Agriculture

In agriculture, thiazole compounds are explored for their antimicrobial and antifungal activities, which can be crucial in protecting crops from diseases . The compound’s derivatives could be used to develop new pesticides or fungicides that help increase crop yield and reduce crop loss.

Biotechnology

The biotechnological applications of thiazole derivatives include their use in enzyme inhibition and as ligands for various receptors . This compound could be used in the development of biotechnological tools and processes, such as biosensors or as a part of selective breeding programs to improve traits in microorganisms or plants.

Material Science

In material science, thiazole-based compounds can be utilized in the creation of novel polymers and coatings with specific properties, such as increased durability or resistance to environmental factors . These materials could find applications in various industries, including electronics, automotive, and construction.

Environmental Science

Thiazole derivatives are significant in environmental science due to their role in the synthesis of dyes and chemical reaction accelerators . They could be used to develop environmentally friendly chemicals and processes that minimize pollution and are more sustainable.

Chemistry

In the field of chemistry, Ethyl (4-(2-oxo-2-(p-tolylamino)ethyl)thiazol-2-yl)carbamate serves as a building block for the synthesis of complex molecules . Its reactivity and interaction with other chemical entities make it a valuable compound for research in organic synthesis and chemical reactions.

作用機序

Target of Action

Thiazole derivatives, to which this compound belongs, have been found to interact with a wide range of biological targets . These include various enzymes, receptors, and proteins involved in critical biological processes .

Mode of Action

Thiazole derivatives are known to interact with their targets through various mechanisms, often involving the formation of covalent bonds with key amino acids within the target proteins .

Biochemical Pathways

Thiazole derivatives have been found to impact a wide range of biochemical pathways, including those involved in inflammation, pain perception, microbial growth, and cancer progression .

Pharmacokinetics

Thiazole derivatives are generally known for their good absorption and distribution profiles, which contribute to their bioavailability .

Result of Action

Thiazole derivatives have been associated with a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Ethyl (4-(2-oxo-2-(p-tolylamino)ethyl)thiazol-2-yl)carbamate. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its interactions with its targets .

特性

IUPAC Name |

ethyl N-[4-[2-(4-methylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O3S/c1-3-21-15(20)18-14-17-12(9-22-14)8-13(19)16-11-6-4-10(2)5-7-11/h4-7,9H,3,8H2,1-2H3,(H,16,19)(H,17,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWQQJGPNNKRANP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1=NC(=CS1)CC(=O)NC2=CC=C(C=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl (4-(2-oxo-2-(p-tolylamino)ethyl)thiazol-2-yl)carbamate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B2917630.png)

![2-cyclohexyl-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2917631.png)

![(E)-methyl 2-((4-(dimethylamino)benzoyl)imino)-3-ethyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2917633.png)

![1-(benzo[d][1,3]dioxol-5-yl)-3-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)urea](/img/structure/B2917636.png)

![N1-(3-chloro-2-methylphenyl)-N2-(2-(2-(4-methoxyphenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)oxalamide](/img/structure/B2917643.png)